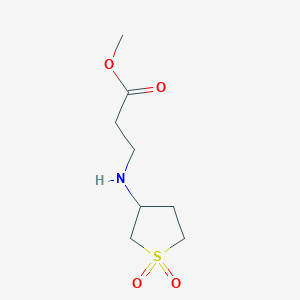
4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Descripción general
Descripción
4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, also known as EBC-46, is a natural compound extracted from the fruit of the Blushwood tree, which is native to the rainforests of Australia. EBC-46 has gained attention in the scientific community due to its potential use as an anticancer agent.
Aplicaciones Científicas De Investigación
4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential use as an anticancer agent. In preclinical studies, this compound has been shown to induce tumor cell death in a variety of cancer types, including melanoma, breast cancer, and prostate cancer. This compound has also been shown to have a synergistic effect with chemotherapy drugs, making it a potential candidate for combination therapy.
Mecanismo De Acción
The mechanism of action of 4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed that this compound induces cell death in cancer cells by disrupting the microtubule network, which is responsible for cell division. This compound also activates the immune system, leading to an immune response against the tumor.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, this compound has been shown to induce tumor cell death without causing significant damage to normal tissues. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide in lab experiments is its ability to induce tumor cell death in a variety of cancer types. This compound also has minimal toxicity in normal cells and tissues, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide. One potential direction is the development of more efficient synthesis methods to obtain larger quantities of this compound. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a natural compound with potential use as an anticancer agent. Its ability to induce tumor cell death in a variety of cancer types and its minimal toxicity in normal cells and tissues make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of this compound and its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves the extraction of the compound from the fruit of the Blushwood tree. The extraction process involves the use of a solvent such as ethanol or methanol to dissolve the compound from the fruit. The extracted compound is then purified using various chromatography techniques to obtain a pure form of this compound.
Propiedades
IUPAC Name |
4-(2-ethylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-13(4-2)16(21)14-8-15(19-11-14)17(22)20-10-12-6-5-7-18-9-12/h5-9,11,13,19H,3-4,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBJOFMHFOKPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330710 | |
| Record name | 4-(2-ethylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439112-11-5 | |
| Record name | 4-(2-ethylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




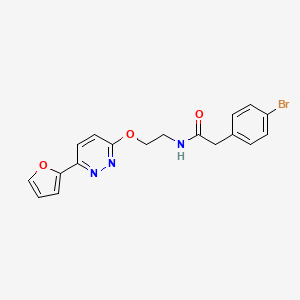
![Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B2901506.png)
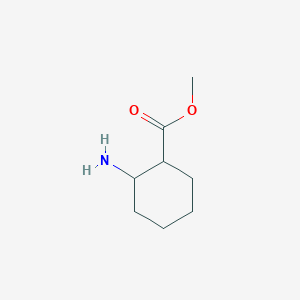
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2901511.png)
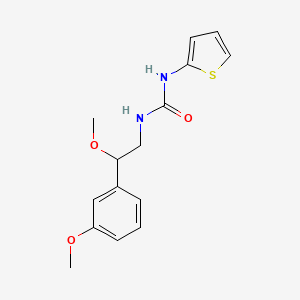
![3-[[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2901513.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2901514.png)
![N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B2901515.png)
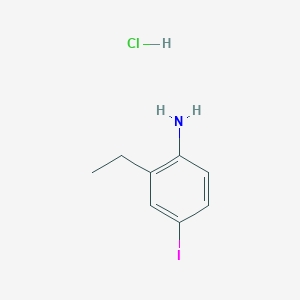
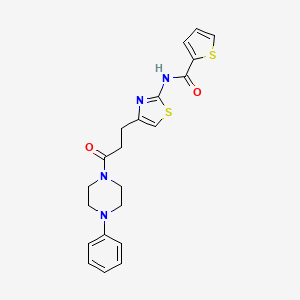
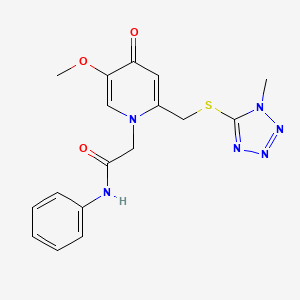
![3-[(4-Tert-butylphenoxy)methyl]benzoic acid](/img/structure/B2901524.png)
